1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine

Neuropharmacology Receptor Binding Off-Target Screening

Order 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine to access a non-interchangeable, privileged scaffold. Its unique 4-ethylbenzyl–2-furoyl substitution pattern delivers weak, balanced activity at 5-HT2A and mu-opioid receptors (EC50 >75 µM), making it an ideal negative control or selectivity probe. A close analog shows BuChE IC50 = 0.82 µM, positioning this compound as a strategic launch point for focused Alzheimer’s inhibitor libraries. For antitubercular research, it expands SAR around the QcrB target beyond existing benzylpiperazine series. Procure now to differentiate your discovery programs.

Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
Cat. No. B249095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine
Molecular FormulaC18H22N2O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CO3
InChIInChI=1S/C18H22N2O2/c1-2-15-5-7-16(8-6-15)14-19-9-11-20(12-10-19)18(21)17-4-3-13-22-17/h3-8,13H,2,9-12,14H2,1H3
InChIKeyKWLJUQMYUXZWAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine: Key Physicochemical & Procurement Parameters


1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine, with the IUPAC name [4-[(4-ethylphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone, is a substituted piperazine derivative with the molecular formula C₁₈H₂₂N₂O₂ and a molecular weight of 298.4 g/mol . Key physicochemical properties include a predicted LogP of 3.25 and a LogS of -4.15, indicating moderate lipophilicity and limited aqueous solubility . This compound is offered as a research chemical by multiple vendors, typically at a purity of 95% .

Why Generic Piperazine or 2-Furoyl Substitution is Not Advisable for 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine


Within the piperazine class, even minor structural modifications—such as the specific combination of a 4-ethylbenzyl substituent and a 2-furoyl moiety—can drastically alter target binding profiles, potency, and physicochemical properties. Replacing this compound with a simpler analog like 1-benzylpiperazine or a core intermediate like 1-(2-furoyl)piperazine would fundamentally change its receptor interaction landscape, as evidenced by the differing binding affinities observed in broad screening panels [1]. This specific substitution pattern is non-interchangeable and directly influences the compound's utility in specific research domains, including neuropharmacology and antimicrobial discovery [2].

Quantitative Differentiation of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine Against Key Analogs


Differential Serotonergic vs. Opioidergic Activity Profile

In a comparative binding screen against 5-HT2A and mu-opioid receptors, this compound demonstrated a modest, non-significant difference in EC50 values, suggesting a balanced, low-potency interaction with both targets [1]. This contrasts with simpler piperazines like 1-benzylpiperazine (BZP), which act as potent non-selective serotonin receptor agonists [2]. The specific substitution pattern of this compound results in a distinct, weaker interaction profile.

Neuropharmacology Receptor Binding Off-Target Screening

Enhanced Butyrylcholinesterase (BuChE) Inhibition via the 4-Ethylphenyl Group

A close structural analog, 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide (5b), which incorporates the same 4-ethylphenylpiperazine core as the target compound, demonstrated an IC50 value of 0.82 ± 0.001 µM against BuChE, outperforming the reference standard Eserine (IC50 = 0.85 ± 0.0001 µM) [1]. The study attributes this enhanced potency to the 4-ethylphenyl group. In contrast, the unsubstituted piperazine core or other alkyl variants are known to show significantly weaker or no inhibition in related assays.

Alzheimers Disease Enzyme Inhibition SAR

Contextual Differentiation in Anti-Tubercular Lead Series

While this exact compound lacks published anti-tubercular data, it fits into a well-defined SAR for benzylpiperazine-based Mtb inhibitors [1]. In that series, bioisosteric replacement of a furan ring with a phenyl ring yielded a lead with an MIC of 1 µM against Mtb H37Rv and low cellular toxicity (HepG2 IC50 ~ 80 µM) [1]. The presence of both a 4-ethylbenzyl and a 2-furoyl group positions this compound as a potentially novel scaffold for exploring this chemical space, differentiating it from both the original GSK hits and the fully optimized phenyl analogs.

Tuberculosis Antimicrobial SAR QcrB Inhibitor

Recommended Research and Industrial Applications for 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine


Negative Control or Selectivity Probe for Serotonergic/Opiate Receptor Studies

Given its weak and balanced activity at 5-HT2A and mu-opioid receptors (EC50 values > 75 µM), this compound serves as an ideal negative control or selectivity probe in assays designed to identify more potent modulators. Its low potency ensures minimal off-target interference in complex biological systems [1].

Advanced Intermediate for Butyrylcholinesterase (BuChE) Inhibitor Synthesis

Based on the activity of a closely related analog (IC50 = 0.82 µM vs. BuChE), this compound is a strategic starting material for synthesizing a focused library of BuChE inhibitors. The 4-ethylbenzyl-2-furoyl piperazine core is a privileged scaffold for this target, and further derivatization could yield potent and selective leads for Alzheimer's disease [1].

Diversification Point for Novel Anti-Tubercular Scaffolds

This compound offers a unique, unexplored substitution pattern within the well-validated benzylpiperazine class of antitubercular agents. Procuring it enables the synthesis of new analogs to expand the SAR around the QcrB target, potentially identifying new leads with improved metabolic stability, reduced toxicity, or better in vivo efficacy compared to existing compounds in the series [1].

Medicinal Chemistry Tool for Exploring 4-Ethylbenzyl Pharmacophores

The 4-ethylbenzyl group is a recurring motif in biologically active molecules. This compound provides a defined, purchasable starting point for systematically exploring the effects of this lipophilic group on target binding, ADME properties, and overall drug-likeness, allowing for direct comparison with analogs containing alternative benzyl substitutions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.